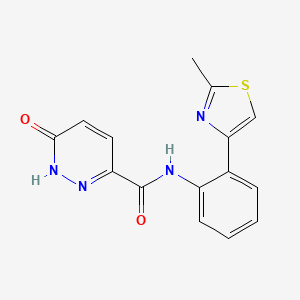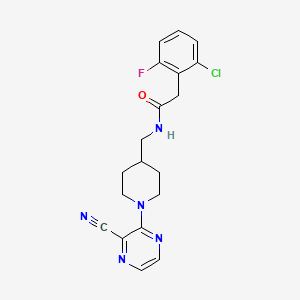
N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a benzyl group, a nitrophenyl group, and an isoindoline-1,3-dione moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindoline-1,3-dione: This can be prepared by the reaction of phthalic anhydride with ammonia or primary amines.
Introduction of the Benzyl Group: Benzylation can be achieved through the reaction of the isoindoline-1,3-dione with benzyl chloride in the presence of a base.
Acetamide Formation: The final step involves the reaction of the benzylated isoindoline-1,3-dione with 3-nitroaniline and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.
科学研究应用
Chemistry
In chemistry, “N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl group suggests potential activity in biological systems.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用机制
The mechanism of action of “N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding to active sites, while the benzyl and isoindoline-1,3-dione moieties may influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activity.
N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially altering its reactivity and biological properties.
Uniqueness
The presence of the nitrophenyl group in “N-benzyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide” makes it unique compared to other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.
属性
IUPAC Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(15-25-22(28)19-11-4-5-12-20(19)23(25)29)24(14-16-7-2-1-3-8-16)17-9-6-10-18(13-17)26(30)31/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELPMAMFFLDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)
![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)
![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2477211.png)

![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2477216.png)
